molecular formula C7H9N3O3S B158701 2-(Phenylsulfonyl)hydrazinecarboxamide CAS No. 10195-68-3

2-(Phenylsulfonyl)hydrazinecarboxamide

Cat. No.: B158701
CAS No.: 10195-68-3
M. Wt: 215.23 g/mol
InChI Key: LSNDGFYQJRXEAR-UHFFFAOYSA-N
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Scientific Research Applications

2-(Phenylsulfonyl)hydrazinecarboxamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-(Phenylsulfonyl)hydrazinecarboxamide can be achieved by reacting p-toluenesulfonyl chloride with cysteine lipid. This reaction is typically carried out in a dry environment without the use of solvents. The product is obtained after heating the reaction mixture .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reaction. The process is optimized for yield and purity, ensuring the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 2-(Phenylsulfonyl)hydrazinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols are employed in substitution reactions.

Major Products: The major products formed from these reactions include various sulfonyl and sulfide derivatives, which can be further utilized in different chemical processes.

Mechanism of Action

The mechanism by which 2-(Phenylsulfonyl)hydrazinecarboxamide exerts its effects involves the formation of hydrogen bonds with various enzymes and proteins. This interaction can inhibit the activity of these enzymes, leading to potential therapeutic effects. The compound’s sulfonyl group plays a crucial role in these interactions, making it a valuable scaffold for drug development .

Comparison with Similar Compounds

    Benzenesulfonylsemicarbazide: Similar in structure but with different substituents.

    P-toluenesulfonyl semicarbazide: Another sulfonyl derivative with distinct properties.

Uniqueness: 2-(Phenylsulfonyl)hydrazinecarboxamide is unique due to its specific sulfonyl and hydrazinecarboxamide groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable hydrogen bonds with enzymes and proteins sets it apart from other similar compounds .

Properties

IUPAC Name

benzenesulfonamidourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3S/c8-7(11)9-10-14(12,13)6-4-2-1-3-5-6/h1-5,10H,(H3,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSNDGFYQJRXEAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NNC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50408198
Record name 2-(Phenylsulfonyl)hydrazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10195-68-3
Record name 2-(Phenylsulfonyl)hydrazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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